6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these steps include hydrazine derivatives, chlorinating agents, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-substituted pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .
Scientific Research Applications
6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrazole derivatives: Share the pyrazole ring structure and exhibit similar reactivity.
Azetidine-1-carbonyl compounds: Contain the azetidine moiety and are used in similar synthetic applications.
2-methyl-2,3-dihydropyridazin-3-one analogs: Feature the pyridazinone core and are explored for related biological activities.
Uniqueness
6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one is unique due to its combination of three distinct heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H14ClN5O2 |
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Molecular Weight |
307.73 g/mol |
IUPAC Name |
6-[3-[(4-chloropyrazol-1-yl)methyl]azetidine-1-carbonyl]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C13H14ClN5O2/c1-17-12(20)3-2-11(16-17)13(21)18-5-9(6-18)7-19-8-10(14)4-15-19/h2-4,8-9H,5-7H2,1H3 |
InChI Key |
LHMWSDDXEDWQTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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